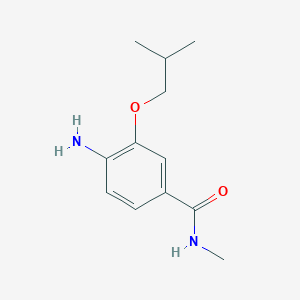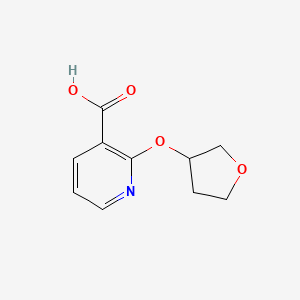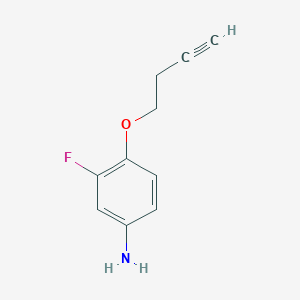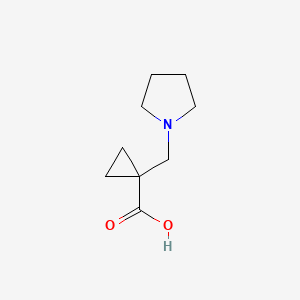
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
“1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1267956-60-4 . It has a molecular weight of 169.22 . This compound is used in scientific research and its unique structure allows for diverse applications, including drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) . This indicates that the compound has a cyclopropane ring and a pyrrolidine ring attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Cyclopropane-fused γ-Lactams : A study by Pedroni and Cramer (2015) describes the use of a palladium(0)-catalyzed C-H functionalization process for the synthesis of cyclopropane-fused γ-lactams, which are significant in several marketed drugs and development candidates. This approach features the formation of C(sp3)-C(sp3) bonds in saturated heterocycles, yielding γ-lactams with high enantioselectivity (Pedroni & Cramer, 2015).
Rapid Synthesis of N-(4-fluorophenyl) Derivative : Zhou et al. (2021) established a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This compound was synthesized via multi-step nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid (Zhou et al., 2021).
Synthesis of alpha-cyclopropyl-beta-homoprolines : Cordero et al. (2009) developed 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids (alpha-cyclopropyl-beta-homoprolines) through 1,3-dipolar cycloadditions and thermal rearrangement. These compounds were synthesized with high stereocontrol using chiral pool molecules, indicating their significance in creating complex amino acid structures (Cordero et al., 2009).
Synthesis of Dihydropyrroles and Pyrroles : Wurz and Charette (2005) explored the use of doubly activated cyclopropanes as precursors for synthesizing 4-nitro- and 4-cyano-dihydropyrroles. This process utilized cyclopropanation reactions and primary amines, offering a pathway to densely functionalized pyrroles (Wurz & Charette, 2005).
Synthesis and X-ray Study of Purine and Pyrimidine Derivatives : Cetina et al. (2004) synthesized novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. X-ray crystal structure analysis provided insights into the conformation and intermolecular interactions of these compounds, highlighting their structural and stereochemical significance (Cetina et al., 2004).
Propiedades
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBMEKGCYXCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



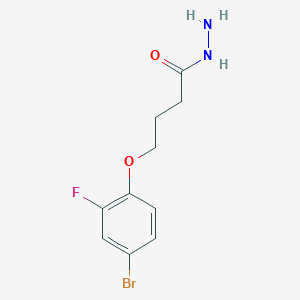
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
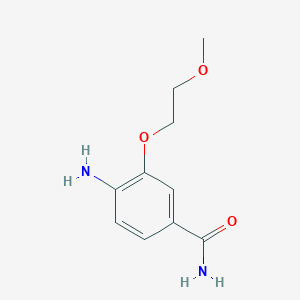
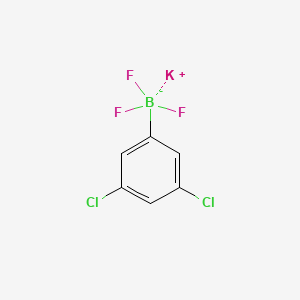
![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)
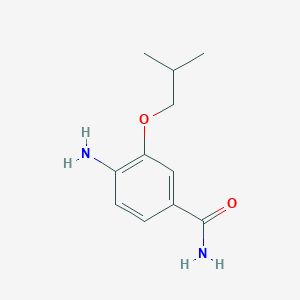
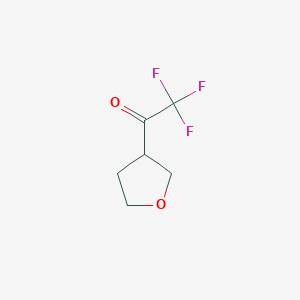
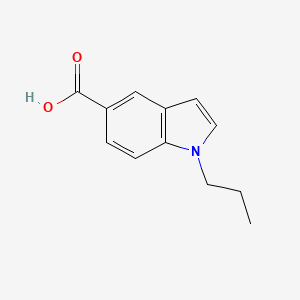
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)
